Anthra[2,3-a]coronene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decacyclo[26.6.2.02,15.04,13.06,11.016,33.019,32.022,31.025,30.029,34]hexatriaconta-1(34),2,4,6,8,10,12,14,16(33),17,19(32),20,22(31),23,25(30),26,28,35-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-2-4-24-16-26-18-30-28-14-12-22-10-8-20-6-5-19-7-9-21-11-13-27(29(30)17-25(26)15-23(24)3-1)35-33(21)31(19)32(20)34(22)36(28)35/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKLMDIDWGEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=C6C7=C(C=CC8=C7C9=C(C=C8)C=CC7=C9C6=C(C4=CC3=CC2=C1)C=C7)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348322 | |
| Record name | Anthra[2,3-a]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5869-17-0 | |
| Record name | Anthra[2,3-a]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of Anthra 2,3 a Coronene
Electronic Structure Theory and Methodology
The investigation into the electronic characteristics of anthra[2,3-a]coronene has largely been driven by two powerful theoretical frameworks: the Pariser-Parr-Pople (PPP) model and Density Functional Theory (DFT). acs.orgarxiv.org
Pariser-Parr-Pople (PPP) Hamiltonian Applications
The Pariser-Parr-Pople (PPP) Hamiltonian is a semi-empirical quantum mechanical method specifically designed for π-conjugated systems like this compound. acs.orgarxiv.orgacs.org This model has proven effective in describing the electronic and optical properties of a variety of PAHs. acs.orgarxiv.org
To account for electron correlation effects, a critical factor in accurately predicting molecular properties, the PPP Hamiltonian is often coupled with the Multi-Reference Singles-Doubles Configuration-Interaction (MRSDCI) methodology. acs.orgarxiv.org This approach includes the effects of single and double excitations from a set of reference electronic configurations, providing a more detailed and accurate picture of both the ground and excited electronic states. acs.orgarxiv.org The MRSDCI method is particularly important for larger and lower-symmetry PAHs like this compound, where electron correlation can be significant. arxiv.org For this compound, the MRSDCI calculations involved a substantial number of spin-adapted configurations, highlighting the computational intensity and thoroughness of this approach. arxiv.org
A key feature of the PPP model Hamiltonian is its explicit inclusion of long-range Coulomb interactions between electrons. acs.orgarxiv.orgacs.org This is crucial for accurately describing the electronic structure of extended π-systems. rsc.orgaps.org The consideration of these interactions enhances the accuracy of the calculations, particularly for larger molecules where the spatial separation between electrons is greater. acs.orgarxiv.org The PPP model's ability to naturally incorporate these long-range effects is a significant advantage in studying large PAHs. aps.org
Within the PPP framework, the Coulomb interactions are defined by a set of parameters. acs.orgarxiv.org Theoretical studies on this compound have utilized both "standard" and "screened" Coulomb parameters to compute its optical absorption spectra. acs.orgarxiv.orgresearchgate.net The standard parameters, originally proposed by Ohno, represent a baseline for these calculations. researchgate.net In contrast, screened parameters, which account for the dielectric environment within the molecule, often lead to results that are in better agreement with experimental data, particularly for larger systems. researchgate.netaps.org For this compound, calculations using both sets of parameters have been performed to provide a comprehensive understanding of its optical properties. researchgate.netresearchgate.net The spectra computed with screened parameters are typically redshifted compared to those using standard parameters. aps.org
The following table summarizes the key excited states of this compound calculated using the PPP-MRSDCI method with both standard and screened parameters.
| Parameter Set | Peak Label | Energy (eV) | Dominant Configuration(s) |
| Standard | P1 | 3.01 | 0.98 |
| P2 | 3.39 | 0.97 | |
| P3 | 3.65 | 0.89 | |
| P4 | 3.86 | 0.81 | |
| Screened | P1 | 2.58 | 0.98 |
| P2 | 2.92 | 0.97 | |
| P3 | 3.21 | 0.89 | |
| P4 | 3.45 | 0.81 |
Data sourced from supplementary information of relevant research articles. H and L denote the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively.
Density Functional Theory (DFT) Approaches
Alongside the PPP model, Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of large molecules. researchgate.netnih.gov DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. researchgate.net
For studying excited states and optical properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. acs.orgarxiv.orgresearchgate.net TDDFT calculations have been performed for this compound to determine its optical gap and compare the results with those obtained from the PPP-MRSDCI method. acs.orgarxiv.org It has been noted that TDDFT calculations for the optical gaps of this compound and related PAHs tend to yield values that are lower than those predicted by the configuration-interaction based methods. acs.orgarxiv.orgarxiv.org While TDDFT is computationally more efficient than PPP-MRSDCI, the latter often provides a more accurate description of electron correlation effects, which are crucial for the excited states of these molecules. arxiv.org
Comparison of TDDFT and CI Methods for Optical Gaps
A comparative study of Time-Dependent Density Functional Theory (TDDFT) and Configuration Interaction (CI) methods for calculating the optical gaps of this compound and similar polycyclic aromatic hydrocarbons (PAHs) has been conducted. arxiv.orgacs.org In this research, the electronic and optical properties were investigated using electron-correlated calculations with the Pariser-Parr-Pople (PPP) Hamiltonian, incorporating correlation effects through the multireference singles-doubles configuration-interaction (MRSDCI) methodology. acs.org
For comparison, first-principles TDDFT calculations were also performed. arxiv.orgacs.org The findings indicated that the optical gaps calculated by TDDFT were lower than those obtained from the CI results. arxiv.orgacs.org For instance, in the case of benzo[a]coronene, TDDFT underestimated the experimental band gap by approximately 0.25 eV. arxiv.org This suggests that while TDDFT is a valuable tool, the CI approach, particularly with the PPP model Hamiltonian that includes long-range Coulomb interactions, can provide more accurate predictions of optical gaps for these types of molecules. arxiv.orgresearchgate.net
| Method | Calculated Optical Gap (eV) for Benzo[a]coronene |
| TDDFT | 3.13 |
| PPP-MRSDCI (screened) | 3.42 |
| PPP-MRSDCI (standard) | 3.44 |
| Experimental | 3.38 |
Gaussian Basis Functions in DFT Calculations
Gaussian basis functions are commonly employed in DFT calculations of large molecules like this compound due to their computational efficiency. huji.ac.illibretexts.org In the comparative study of PAHs, Gaussian basis functions were utilized for the TDDFT calculations of the optical gaps. arxiv.orgacs.org These basis sets represent molecular orbitals as linear combinations of Gaussian-type orbitals centered on each atom. libretexts.org The choice of basis set, such as the split-valence plus polarization (e.g., 6-31G*) or the correlation-consistent (e.g., cc-pVDZ) families, can influence the accuracy of the calculations. arxiv.orggaussian.com While Gaussian primitives themselves are not ideal for describing the electron density near the nucleus, linear combinations of them, known as contracted Gaussian functions, provide a good approximation. libretexts.orgarxiv.org For specialized properties, such as those dependent on core electrons, specifically designed Gaussian basis sets are necessary. arxiv.org
Hybrid Exchange-Correlation Functionals
Hybrid exchange-correlation functionals are a class of functionals in DFT that mix a portion of exact Hartree-Fock (HF) exchange with a density functional exchange-correlation term. vasp.atresearchgate.net This approach often improves the accuracy of calculations for various molecular properties. researchgate.net Functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and PBE0 are widely used. researchgate.netq-chem.com In studies of coronene (B32277) and its derivatives, hybrid functionals such as B3LYP-D3 and ωB97XD have been employed to investigate their structures and electronic properties. researchgate.netresearchgate.net These functionals can provide a good balance between computational cost and accuracy for large PAHs like this compound. researchgate.net The inclusion of a dispersion correction (e.g., -D3) is often important for accurately describing the non-covalent interactions present in these systems. rsc.org
DFT for Vibrational Assignments
Density Functional Theory is a powerful tool for predicting and assigning vibrational spectra (infrared and Raman) of molecules. researchgate.net For coronene and its derivatives, DFT calculations have been shown to be suitable for defining vibrational assignments. researchgate.netresearchgate.net The calculated vibrational frequencies and intensities can be compared with experimental data to identify and characterize the different vibrational modes of the molecule. nih.gov For instance, in a study of anthracoronene (this compound), the experimental mid-infrared spectrum was analyzed by comparison with a theoretical spectrum computed using DFT, showing good agreement between experimental and theoretical band positions, typically within 0-10 cm⁻¹. nih.gov This allows for the identification of characteristic vibrations, such as C-H stretching, C-C stretching, and out-of-plane bending modes. nih.gov
Markus-Hush Charge Transfer Theory
The Markus-Hush theory is a theoretical framework used to describe the rates of electron transfer reactions. wikipedia.orgnih.gov In computational studies of coronene derivatives, this theory has been applied in conjunction with DFT to investigate charge transport properties. researchgate.netresearchgate.net The theory allows for the calculation of key parameters such as reorganization energy and electronic coupling, which are crucial for determining charge mobility. nih.gov For example, in a study of perhalogenated and percyanated coronene molecules, the Markus-Hush charge transfer theory was used to calculate hole and electron mobilities, indicating their potential as organic semiconductor materials. researchgate.netresearchgate.net This approach can be similarly applied to this compound to understand its potential for use in organic electronics.
Computational Study of Electronic Transitions
Computational studies of the electronic transitions in this compound have been performed to understand its optical absorption properties. arxiv.orgresearchgate.net Using the PPP-MRSDCI methodology, the linear optical absorption spectrum of this compound has been computed. researchgate.net These calculations predict that as the size of the coronene derivative increases, the optical spectra experience a red shift, and the optical gaps decrease. arxiv.orgacs.org The computed spectrum for this compound shows that the first peak, which corresponds to the optical gap, has a moderate intensity, while more intense peaks appear at higher energies. arxiv.orgresearchgate.net These theoretical spectra are in good agreement with available experimental data. arxiv.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the electronic properties and reactivity of a molecule. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. researchgate.net
For this compound and related PAHs, FMO analysis reveals important trends. arxiv.org The HOMO and LUMO energies, and consequently the HOMO-LUMO gap, are influenced by the size and structure of the molecule. researchgate.net As the number of fused aromatic rings increases in coronene derivatives, the HOMO-LUMO gap tends to decrease. acs.org This is consistent with the red shift observed in the optical absorption spectra. acs.org The spatial distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to be involved in electron donation and acceptance, respectively. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Coronene | -6.79 | -0.90 | 5.88 |
| Benzo[a]coronene | - | - | - |
| Naphtho[2,3-a]coronene (B86209) | - | - | - |
| This compound | - | - | - |
| Note: Specific HOMO/LUMO energy values for all listed compounds were not available in the provided search results. The table illustrates the type of data obtained from FMO analysis. |
Highest Occupied Molecular Orbital (HOMO) Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic behavior of a molecule. For coronene derivatives, theoretical calculations show that as the size of the molecule increases, the HOMO-LUMO gap generally decreases. nih.gov In a study of various PAHs, the HOMO-LUMO gap was interpreted as the optical gap in one-electron theories. arxiv.org While specific HOMO level values for this compound are not detailed in the provided results, studies on related coronene derivatives indicate that functionalization and the addition of fused rings can significantly alter these energy levels. researchgate.netmpg.de For instance, in doped coronene systems, the HOMO level is generally higher than in pristine coronene. nih.gov
Lowest Unoccupied Molecular Orbital (LUMO) Levels
Similar to HOMO levels, the LUMO levels of coronene derivatives are influenced by their molecular structure. nih.gov In doped coronene, the LUMO level is typically lower than that of the undoped molecule. nih.gov The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests better electronic conductivity. nih.gov For this compound, as a larger derivative of coronene, it is predicted to have a smaller HOMO-LUMO gap compared to smaller PAHs. arxiv.org
Implications for Charge Transport
The electronic properties of PAHs like this compound have direct implications for their charge transport capabilities, which is essential for their use in electronic devices. arxiv.org Theoretical studies on various coronene derivatives have been conducted to understand their charge transport properties. researchgate.netacs.org The arrangement of molecules in the solid-state, such as π-π stacking, significantly influences charge mobility. zenodo.org The charge transfer rates are key parameters evaluated in these computational studies. researchgate.net While specific charge transport data for this compound is not explicitly provided, the general trend for larger PAHs is that increased π-conjugation and molecular size can lead to enhanced charge transport characteristics. researchgate.net
Prediction of Optical Spectra and Gaps
Theoretical calculations are instrumental in predicting the optical properties of complex molecules like this compound. arxiv.orgacs.org
Optical Gap Calculations and Red Shifts
Electron-correlated calculations, such as the Pariser-Parr-Pople (PPP) model combined with multireference singles-doubles configuration-interaction (MRSDCI), have been employed to study the optical properties of this compound. arxiv.orgarxiv.orgacs.org These calculations predict that as the size of coronene derivatives increases, their optical spectra exhibit a red shift, and the optical gaps decrease. arxiv.orgarxiv.orgacs.org The optical gap is a crucial property, and for this compound, the calculated optical gap varies depending on the computational method used. For example, using the PPP-MRSDCI method with screened parameters, the optical gap was calculated to be 2.71 eV, while the standard parameter value was 2.97 eV. arxiv.org Time-dependent density-functional theory (TDDFT) calculations, another common method, tend to yield lower values for the optical gaps of these molecules compared to configuration-interaction results. arxiv.orgacs.org
Table 1: Calculated Optical Gaps of this compound and Related PAHs This table is interactive. You can sort and filter the data.
| Compound | Calculation Method | Optical Gap (eV) |
|---|---|---|
| This compound | PPP-MRSDCI (screened) | 2.71 |
| This compound | PPP-MRSDCI (standard) | 2.97 |
| Naphtho[2,3-a]coronene | PPP-MRSDCI (screened) | 2.95 |
| Naphtho[2,3-a]coronene | PPP-MRSDCI (standard) | 3.20 |
| Benzo[a]coronene | PPP-MRSDCI (screened) | 3.42 |
| Benzo[a]coronene | PPP-MRSDCI (standard) | 3.44 |
| Benzo[ghi]perylene | PPP-QCI (screened) | 3.65 |
| Benzo[ghi]perylene | PPP-QCI (standard) | 3.68 |
| Naphtho[8,1,2-abc]coronene | PPP-MRSDCI (screened) | 2.95 |
| Naphtho[8,1,2-abc]coronene | PPP-MRSDCI (standard) | 3.23 |
Data sourced from a study by Bhattacharyya et al. arxiv.org
Theoretical Absorption Spectra Analysis
The theoretical linear optical absorption spectrum of this compound has been computed using the PPP-MRSDCI methodology. researchgate.netresearchgate.net The calculations were performed using both screened and standard Coulomb parameters. researchgate.netresearchgate.net The resulting spectra show that the first absorption peak, which represents the optical gap, has a moderate intensity. arxiv.orgacs.org More intense peaks are observed at higher energies. arxiv.orgacs.org The polarization direction of the absorbed photon is also determined in these calculations. researchgate.netresearchgate.net
Vibronic Effects on Electronic Transitions
In many polycyclic aromatic hydrocarbons, the experimentally observed absorption spectra show a richer structure than what is predicted by pure electronic transition calculations. semanticscholar.orgresearchgate.net This additional structure is often attributed to vibronic effects, which are the coupling between electronic transitions and molecular vibrations. researchgate.netufg.br For instance, in benzo[ghi]perylene, the experimental spectrum shows multiple peaks that are ascribed to the vibronic progression of the S1 transition. researchgate.net While pure electronic transition calculations might only simulate a single band, accounting for vibronic effects can lead to a much better agreement with experimental data. semanticscholar.org This suggests that for a precise theoretical description of the optical spectra of molecules like this compound, the inclusion of vibronic couplings is important. researchgate.netsemanticscholar.org In some molecules, symmetry-forbidden electronic transitions can become weakly allowed through vibronic coupling, a phenomenon known as a vibronically allowed transition. ufg.brrsc.org
Spectroscopic Characterization and Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic transitions in molecules like anthra[2,3-a]coronene.
The linear optical absorption spectrum of this compound has been investigated through computational methods, such as the Pariser-Parr-Pople (PPP) model Hamiltonian combined with multi-reference single and double configuration interaction (MRSDCI). researchgate.netarxiv.org These studies calculate the electronic and optical properties of the molecule. researchgate.netresearchgate.net The resulting spectrum is characterized by several absorption peaks corresponding to electronic transitions. researchgate.net The first peak, which represents the optical gap, is of moderate intensity, while more intense peaks are observed at higher energies. arxiv.orgresearchgate.net Theoretical calculations using both standard and screened Coulomb parameters have been employed to compute the spectra, which are then plotted with a uniform line-width to visualize the absorption bands. researchgate.netresearchgate.net
A theoretical study employing the PPP-MRSDCI methodology calculated the primary absorption peaks for this compound. The positions of these peaks provide insight into the electronic structure of the molecule.
Table 1: Calculated Optical Absorption Peaks for this compound
| Peak Label | Calculated Energy (eV) (Screened Parameters) | Calculated Energy (eV) (Standard Parameters) |
|---|---|---|
| P₁ | 3.01 | 3.03 |
| P₂ | 3.25 | 3.28 |
| P₃ | 3.73 | 3.75 |
| P₄ | 3.86 | 3.89 |
| P₅ | 4.09 | 4.10 |
| P₆ | 4.31 | 4.32 |
| P₇ | 4.50 | 4.51 |
| P₈ | 4.63 | 4.64 |
Data sourced from theoretical calculations using PPP-MRSDCI methodology. researchgate.net
A general trend observed in polycyclic aromatic hydrocarbons is the red-shifting of their optical spectra with increasing molecular size. arxiv.orgresearchgate.net This phenomenon is also predicted for coronene (B32277) derivatives, including this compound. researchgate.net As the size of the PAH increases, the π-electron system becomes more extended, which leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arxiv.orgresearchgate.net Consequently, less energy is required to excite an electron, resulting in the absorption of longer wavelength (lower energy) light, which is observed as a red shift in the absorption spectrum. arxiv.orgresearchgate.net
Electron-correlated calculations on a series of coronene derivatives demonstrated this trend. researchgate.net The study included benzo[a]coronene (C₂₈H₁₄), naphtho[2,3-a]coronene (B86209) (C₃₂H₁₆), and this compound (C₃₆H₁₈). arxiv.orgresearchgate.net The results indicated that as the number of fused rings increases, the optical gap decreases, and the spectra shift to the red. arxiv.orgresearchgate.net
Table 2: Comparison of Calculated Optical Gaps for Coronene Derivatives
| Compound | Molecular Formula | Calculated Optical Gap (eV) |
|---|---|---|
| Benzo[a]coronene | C₂₈H₁₄ | 3.42 |
| Naphtho[2,3-a]coronene | C₃₂H₁₆ | 3.20 |
| This compound | C₃₆H₁₈ | 3.01 |
Data reflects the first absorption peak calculated with screened parameters. arxiv.orgresearchgate.net
Fluorescence Spectroscopy
Fluorescence spectroscopy provides valuable information about the excited states of molecules and their interaction with the surrounding environment.
This compound has been identified as a potential solvent polarity probe molecule. optica.org Its fluorescence emission spectrum exhibits changes that are dependent on the polarity of the solvent it is dissolved in. optica.org Specifically, for this compound, the measured ratio of the emission intensities of its first and second vibronic bands (Band I and Band II) was found to decrease systematically as the solvent polarity increased. optica.org This behavior allows it to be used to gauge the polarity of its microenvironment. optica.org
A study evaluated several coronene derivatives in different solvents, including n-hexadecane, butyl acetate, dichloromethane, and acetonitrile, to screen for this probe-like behavior. optica.org this compound was one of the few compounds in the study that was classified as a useful probe molecule due to this systematic variation in emission intensity with solvent polarity. optica.org
Table 3: Solvent Polarity Effect on Emission Intensity Ratio of this compound
| Solvent | Polarity Function | Emission Intensity Ratio (Band I / Band II) |
|---|---|---|
| n-Hexadecane | 0.000 | 0.44 |
| Butyl Acetate | 0.401 | 0.38 |
| Dichloromethane | 0.586 | 0.34 |
| Acetonitrile | 0.713 | 0.33 |
The polarity function is a simplified index of solvent polarity. Data sourced from fluorescence emission spectra analysis. optica.org
The photoluminescence quantum yield (Φ_F_ or QY) is a fundamental measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. scite.airesearchgate.net While specific, experimentally determined quantum yield values for this compound are not prominently available in the reviewed literature, its significant fluorescence and use as a solvent polarity probe suggest it is an efficient emitter. optica.org The determination of quantum yields is typically performed using a comparative method with well-characterized standards or absolute methods involving integrating spheres. scite.ainih.gov For many PAHs, the quantum yield is a critical parameter for applications in areas like organic electronics and analytical sensing. grafiati.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and isotopic composition of a compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly suited for large, non-volatile molecules like PAHs. mpg.de While a specific mass spectrum for this compound was not found in the search results, the expected m/z value can be calculated from its chemical formula, C₃₆H₁₈. The analysis of similar large PAHs by high-resolution techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) allows for precise mass determination and structural elucidation. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a PAH provides information on the chemical environment of its protons. The chemical shifts are influenced by the aromatic ring currents, where protons located in the deshielding region of the ring current effect appear at higher chemical shifts (downfield). In a molecule like this compound, one would expect a complex ¹H NMR spectrum with multiple signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons would be crucial for assigning each signal to a specific proton on the molecular framework. Unfortunately, specific, experimentally verified ¹H NMR data for this compound is not available in the searched literature.
To illustrate the type of data that would be presented, a hypothetical data table is shown below. The actual chemical shifts and coupling constants would need to be determined from experimental spectra.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in PAHs are also influenced by the electronic structure, with quaternary carbons (those not bonded to a hydrogen) typically showing different relaxation times and signal intensities compared to protonated carbons. The expected chemical shift range for the sp²-hybridized carbons in anthra[2,a]coronene would be approximately δ 120-140 ppm. As with the ¹H NMR data, specific experimental ¹³C NMR data for this compound could not be located in the provided search results.
A hypothetical data table for the ¹³C NMR data is presented below to show the intended format.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-1a | Data not available |
| ... | Data not available |
Without access to peer-reviewed scientific literature containing the synthesis and complete spectroscopic characterization of this compound, a detailed and accurate discussion of its NMR properties, complete with data tables, cannot be provided.
Synthesis and Derivatization Approaches for Anthra 2,3 a Coronene
Typical Synthesis Methodologies
The principal and most direct route to obtaining Anthra[2,3-a]coronene involves the chemical modification of a precursor molecule, this compound-9,16-dione. This dione (B5365651) serves as a key intermediate that can be converted to the final coronene (B32277) through a reductive aromatization process. researchgate.net
One established method for this transformation is reductive aromatization using a combination of a reducing agent and a dehydrating agent. For instance, the diol precursor, formed by the reduction of the dione, can be successfully aromatized to the corresponding bis(perfluoroalkyl)anthracene in high yield using a CBr₄–PPh₃ system. researchgate.net This type of reaction effectively removes the carbonyl functionalities and establishes the fully aromatic system of the target molecule.
Another powerful technique for the synthesis of large PAHs like this compound and its precursors is the Scholl reaction. This reaction involves an intramolecular oxidative cyclodehydrogenation, which can form new carbon-carbon bonds between aromatic rings in the presence of a Lewis acid and an oxidant. researchgate.net While direct application to this compound synthesis from a specific precursor is not extensively detailed in the literature, the Scholl reaction is a fundamental tool for constructing the complex polycyclic framework of coronene-type molecules from appropriately designed precursors. researchgate.net
The synthesis of the precursor, this compound-9,16-dione, can be approached through methods like the Diels-Alder reaction. This cycloaddition reaction can be used to build the complex ring system by reacting a diene with a dienophile, followed by subsequent aromatization steps. For example, the synthesis of related coronene bisimides has been achieved using a Diels-Alder cycloaddition to the bay region of perylene (B46583). acs.org
Functionalization Possibilities
The functionalization of the this compound core, while not extensively documented for the parent molecule itself, can be inferred from the reactivity of related coronene and anthracene (B1667546) derivatives. The large, electron-rich π-system of this compound makes it susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic scaffold, thereby tuning its electronic and physical properties. nih.govntu.edu.sg
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Bromination: Using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid. nih.govntu.edu.sg
Nitration: Employing nitric acid in the presence of a dehydrating agent like acetic anhydride. nih.govntu.edu.sg
Formylation and Acylation (Friedel-Crafts type reactions): Using appropriate acyl halides or anhydrides with a Lewis acid catalyst. nih.govntu.edu.sg
Once functionalized with groups like halogens, further modifications can be achieved through various cross-coupling reactions, which are staples in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These include:
Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups from boronic acids or esters. nih.govntu.edu.sg
Sonogashira-Hagihara Coupling: For the installation of alkyne moieties. nih.govntu.edu.sg
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce amines. nih.govntu.edu.sg
These functionalization strategies are crucial for tailoring the properties of this compound for specific applications, such as in organic electronics where solubility and intermolecular interactions are key.
Synthesis of Related Coronene Derivatives
The synthetic strategies for coronene derivatives are diverse, often employing transition-metal catalysis to achieve high efficiency and selectivity.
An effective method for synthesizing 3,6,13,16-tetrasubstituted tetrabenzo[a,d,j,m]coronenes utilizes a ruthenium-catalyzed C–H and/or C–O bond arylation of anthraquinone (B42736) derivatives. semanticscholar.org This process involves the reaction of anthraquinones with arylboronates, followed by carbonyl methylenation and an oxidative cyclization to yield the final tetrabenzo[a,d,j,m]coronene structure. semanticscholar.org This method is advantageous as it allows for the introduction of various substituents in a controlled manner, starting from readily available materials. semanticscholar.org
Another approach involves a ruthenium-catalyzed benzannulation protocol, which has been shown to be highly efficient for the synthesis of various substituted coronene derivatives with yields ranging from 53-86%. nih.gov This method provides a shorter and more convenient route compared to traditional methods that often require harsh conditions like high-temperature pyrolysis. researchgate.net
The table below summarizes some examples of synthesized coronene derivatives and the methodologies employed.
| Derivative | Synthetic Method | Key Features |
| 3,6,13,16-Tetrasubstituted tetrabenzo[a,d,j,m]coronenes | Ruthenium-catalyzed C–H/C–O multiarylation of anthraquinone derivatives | Allows for the introduction of two different types of substituents. |
| Substituted Coronenes | Ruthenium-catalyzed benzannulation protocol | Short and efficient synthesis with good yields (53-86%). |
| 2,9-Diphenyl-coronene | Multi-step synthesis | Studied to understand the effect of substitution on the superaromaticity of coronene. gla.ac.uk |
Synthesis of π-Extended Heteroarenes and Organic Semiconductors
The synthesis of π-extended heteroarenes is a significant area of research due to their potential applications as organic semiconductors in devices like organic field-effect transistors (OFETs). These molecules often incorporate heteroatoms such as sulfur or nitrogen into a large polycyclic aromatic framework.
One class of such molecules is the anthradithiophene (ADT) derivatives. The synthesis of these compounds can be challenging due to the potential for forming isomeric mixtures. However, methods have been developed to selectively synthesize the desired isomers. For instance, the synthesis of isomerically pure anti-anthradithiophene derivatives has been reported. colab.ws These synthetic routes often involve multiple steps, including cross-coupling reactions and cyclization steps.
The properties of these π-extended heteroarenes are highly dependent on their structure and the nature of any substituents. For example, the introduction of thiophenyl or 2-octylthiophenyl units at specific positions of the ADT backbone can influence their stability towards photo-oxidation. colab.ws
The development of new synthetic methods continues to be a driving force in this field. For instance, a double ring-closing approach has been developed for the synthesis of 2,3,6,7-substituted anthracene derivatives, which are challenging to prepare using other methods. chemrxiv.org This method utilizes a stable, protected 1,2,4,5-benzenetetracarbaldehyde as a precursor, which is then converted to the anthracene derivative through a double intermolecular Wittig reaction and subsequent ring-closing condensation. chemrxiv.org
The table below lists some examples of π-extended heteroarenes and their synthetic approaches.
| Compound | Synthetic Approach | Relevance |
| anti-Anthradithiophene derivatives | Multi-step synthesis involving selective reactions | Important class of organic semiconductors with tunable properties. colab.ws |
| 2,3,6,7-Substituted anthracene derivatives | Double ring-closing approach from a protected tetracarbaldehyde precursor | Provides access to challenging substitution patterns on the anthracene core. chemrxiv.org |
| Anthraceno-perylene bisimides | Controlled cyclization of an anthracene unit pendant to a perylene diimide scaffold | Precursors to new acenes with potential applications in organic electronics. acs.org |
Research on Supramolecular Assembly and Charge Transfer Phenomena
Charge Transfer Complexes and Cocrystallization
The ability of coronene-based systems to act as either electron donors or acceptors facilitates the formation of charge-transfer (CT) complexes. nih.gov Cocrystallization, the process of forming a single crystal with two or more different molecules, is a key strategy for developing novel organic electronic materials. rsc.org By pairing electron-rich donors with electron-deficient acceptors, it is possible to create materials with tailored properties. rsc.org The resulting electronic and photoluminescent characteristics of these cocrystals are highly dependent on the specific donor-acceptor pairing and their arrangement within the supramolecular network. rsc.org
For instance, coronene (B32277) can form CT complexes with various acceptors like 1,2,4,5-tetracyanobenzene (TCNB) and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). rsc.orgmdpi.comsciopen.com These complexes are formed through weak interactions, leading to ordered assemblies with potential applications in optoelectronic devices. mdpi.com
The precise three-dimensional arrangement of molecules in a cocrystal, known as the supramolecular architecture, has a profound impact on the material's bulk properties. A notable example is seen in a polymorph of a coronene:TCNB (2:3) charge transfer cocrystal, which features a unique packing structure with infinite mixed donor-acceptor (D-A) stacks alongside finite acceptor-donor-acceptor (A-D-A) triads. rsc.org
This specific architecture directly influences its optical and electronic characteristics. The material is red emissive with a photoluminescence quantum yield of approximately 5%. rsc.org Theoretical calculations based on this structure predict an ambipolar semiconductor nature. rsc.org This dual charge-carrying capability is attributed to distinct pathways within the crystal: electron transport is predicted to occur along the infinite D-A stacks, while hole transport is facilitated between the coronene molecules of adjacent A-D-A triads. rsc.org This demonstrates how controlling the crystal packing can create specific charge transport pathways, a key goal in the design of organic semiconductors.
Table 1: Influence of Supramolecular Architecture on Coronene:TCNB (2:3) Cocrystal Properties
| Property | Observation | Underlying Supramolecular Feature | Citation |
|---|---|---|---|
| Optical Emission | Red fluorescence (λmax ≈ 640 nm) | Charge transfer interactions within the crystal structure | rsc.org |
| Photoluminescence Quantum Yield | ~5% | Efficiency of the radiative decay process in the solid state | rsc.org |
| Electron Transport | Predicted along infinite D-A stacks | Continuous pathway of alternating donor and acceptor molecules | rsc.org |
| Hole Transport | Predicted between adjacent A-D-A triads | Hopping between coronene (donor) molecules in separate stacks | rsc.org |
| Overall Nature | Ambipolar Semiconductor | Segregated pathways for both electron and hole transport | rsc.org |
In certain ionic charge-transfer salts, the charge distribution within a π-stacking column may not be uniform. This phenomenon, known as charge disproportionation, leads to molecules of the same compound having different charge states within the same crystal lattice. This has been observed in cation radical salts of coronene. kyoto-u.ac.jp
Electrochemical oxidation of coronene in the presence of GaCl₄⁻ anions can yield two different salts, (coronene)(GaCl₄) and (coronene)₅(GaCl₄)₂, with distinct charge arrangements. kyoto-u.ac.jpresearchgate.net In the 5:2 salt, the coronene molecules form π-stacking columns with an AABB repeating unit. kyoto-u.ac.jp Crystallographic analysis and first-principle calculations indicate a significant difference between the 'A' and 'B' molecules, suggesting the emergence of charge disproportionation. kyoto-u.ac.jp The coronene 'A' molecules are considered charge-poor (charge δ ≈ 0), while the 'B' molecules are charge-rich (charge δ ≈ +1). kyoto-u.ac.jp This charge ordering is accompanied by structural distortions, such as variations in intermolecular distances, driven by the Jahn-Teller effect in the coronene cation. kyoto-u.ac.jp
Table 2: Structural Evidence for Charge Disproportionation in (coronene)₅(GaCl₄)₂
| Parameter | Description | Value | Significance | Citation |
|---|---|---|---|---|
| Stacking Pattern | Repeating unit along the column | AABB | Two crystallographically independent coronene molecules (A and B) | kyoto-u.ac.jp |
| Interplanar Distance (A-A pair) | Distance between charge-poor molecules | 3.42 Å | Longer distance suggests weaker interaction | kyoto-u.ac.jp |
| Interplanar Distance (B-B pair) | Distance between charge-rich molecules | 3.29 Å | Shorter distance suggests stronger interaction (dimerization) | kyoto-u.ac.jp |
| Charge State (Molecule A) | Calculated approximate charge | δ ≈ 0 | Identified as the charge-poor species | kyoto-u.ac.jp |
| Charge State (Molecule B) | Calculated approximate charge | δ ≈ +1 | Identified as the charge-rich species | kyoto-u.ac.jp |
π-Stacking Column Formation
The formation of one-dimensional columns through π-π stacking is a hallmark of coronene and other disc-shaped PAHs. researchgate.net The geometry of these stacks can vary, influencing the electronic coupling between molecules and, consequently, the material's conductive properties. rsc.org In the fully charged (coronene)(GaCl₄) salt, coronene monocations assemble into π-stacking columns that adopt a zig-zag pattern. kyoto-u.ac.jpresearchgate.net In contrast, the charge-disproportionated (coronene)₅(GaCl₄)₂ salt features columns with a repeating AABB structure, where the A-A and B-B pairs have different overlap motifs (ring-over-atom and ring-over-bond, respectively). kyoto-u.ac.jp
The introduction of substituents onto the coronene core can also dramatically alter the preferred stacking arrangement. rsc.org Theoretical studies have shown that by using complementary pairs of substituents, the preferred orientation of stacked coronenes can be shifted from a fully staggered to a fully eclipsed arrangement. rsc.org This tunability is crucial for optimizing charge-transfer rates in materials designed for applications like discotic liquid crystals. rsc.org
Supramolecular Polymerization Pathways
Supramolecular polymerization is the process by which monomeric molecules self-assemble into polymeric structures through non-covalent interactions. rsc.org For coronene-based systems, this assembly is often driven by a combination of π-stacking and, if present, other interactions like hydrogen bonding. researchgate.net The mechanism by which this polymerization occurs can follow different pathways, significantly impacting the final structure and properties of the assembled material. nih.govresearchgate.net
The classical model for cooperative supramolecular polymerization is the nucleation-elongation mechanism. rsc.orgresearchgate.net This process is characterized by two distinct steps: a thermodynamically unfavorable nucleation phase, where a small number of monomers slowly form a stable seed or nucleus, followed by a more favorable elongation phase, where additional monomers rapidly add to the growing polymer. researchgate.netnih.gov This cooperative mechanism is sensitive to changes in concentration and temperature. researchgate.net
Studies on a coronene-dipeptide conjugate have shown that its self-assembly into nanotubes in a water/THF mixture follows this classical nucleation-elongation pathway, where individual monomers are the species involved in the growth process. nih.govresearchgate.netresearchgate.net This type of mechanism is often identified by a sigmoidal curve in kinetic measurements, indicating an initial lag phase (nucleation) before rapid growth (elongation). nih.gov
Contrasting with the classical model, nonclassical polymerization pathways involve the formation of intermediate species before the final ordered structure emerges. nih.gov One such pathway involves the formation of prenucleation clusters—small, disordered, and often transient oligomers that exist in solution before the main nucleation event. nih.govnih.gov These clusters then serve as the building blocks for the formation of larger, more ordered assemblies. nih.gov
Remarkably, the same coronene-dipeptide conjugate that can form nanotubes via a classical mechanism can also form helical fibers through a nonclassical process under the same solvent and concentration conditions. nih.govresearchgate.net The choice of pathway is triggered simply by the method of solvent addition. nih.govresearchgate.net The formation of helical fibers was found to proceed through the involvement of pre-organized oligomeric species, highlighting the critical role that prenucleation clusters can play in determining the final polymorphic form of a supramolecular polymer. nih.govresearchgate.netresearchgate.net
Halogen Bonding in Supramolecular Assembly
Halogen bonding has been established as a significant directional interaction for creating predictable supramolecular structures from carbon-based aromatic systems. rsc.orgnih.gov This approach offers an alternative to the more common reliance on π-π stacking or C-H···π interactions. nih.gov The interaction involves electron-deficient halogen atoms, such as iodine, acting as donors and the electron-rich π-systems of aromatic molecules serving as acceptors. nih.gov
In studies involving various PAHs, co-crystallization with halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (14tfib) has been shown to produce highly reproducible supramolecular motifs. nih.govrsc.org This methodology has proven effective for a range of PAHs, indicating its potential as a general strategy in crystal engineering. nih.gov
C-I/πC Bonds for Directional Assembly
The directional nature of C-I/πC halogen bonds is crucial for the controlled assembly of aromatic molecules. nih.govbham.ac.uk These interactions guide the components into specific arrangements, overriding other less directional forces. nih.gov Research on anthracene (B1667546), for instance, reveals that in its co-crystal with 14tfib, denoted as (anthra)(14tfib)₂, each face of the anthracene molecule forms two C-I/πC bonds with the 14tfib molecules. rsc.org
The geometric parameters of these bonds are well-defined. For the (anthra)(14tfib)₂ co-crystal, the distances between the iodine and carbon atoms (dI···C) range from 3.427(9) Å to 3.583(7) Å. rsc.org The angles of these bonds (∠C–I···C) are found to be between 157° and 173°. rsc.org The distance from the iodine atom to the center of the nearest carbon-carbon bond is even shorter, measured at 3.366(5) Å. rsc.org These specific geometries highlight the directional and predictable nature of these halogen bonds in forming ordered structures. rsc.org
Supramolecular Ladder Motifs
A predominant and robust supramolecular motif observed in the halogen-bonded co-crystals of many PAHs is the "supramolecular ladder". nih.govbham.ac.uk In this arrangement, the planar aromatic molecules act as the "rungs" of the ladder, while the halogen bond donors form the "rails". rsc.org This ladder-like architecture is a recurring theme, demonstrating its stability and predictability as a supramolecular synthon. rsc.orgnih.gov
For example, the co-crystal of anthracene with 14tfib, (anthra)(14tfib)₂, exhibits this distinct ladder-like motif. rsc.orgresearchgate.net This structure is consistently formed regardless of the size or shape of the PAH, underscoring the robustness of the C-I/πC halogen bond in dictating the final supramolecular assembly. nih.gov Further studies with a longer halogen bond donor, ofiab, in co-crystals with anthracene, (anthra)(ofiab)₂, also resulted in the expected ladder-like architectures. rsc.orgbham.ac.uk
Advanced Applications and Materials Science Research Directions
Organic Semiconductors (OSC) Applications
As a large π-electron system, Anthra[2,3-a]coronene is a candidate for use in organic electronics. arxiv.org The electronic properties of such molecules are crucial for their function in devices. arxiv.org Theoretical modeling serves as a powerful tool to predict these properties and guide the design of novel organic electronic materials. arxiv.org
The electronic and spectroscopic properties of this compound have been investigated through computational modeling. arxiv.org Such studies are vital for understanding its potential in organic electronics, including organic solar cells (OSCs). arxiv.org A computational framework combining the Pariser–Parr–Pople (PPP) model Hamiltonian with pair Coupled Cluster Doubles (pCCD) has been used to provide theoretical spectra and insights into its electronic characteristics. arxiv.org
This modeling approach allows for the calculation of key parameters like excitation energies, which are fundamental to the optoelectronic behavior of a material. arxiv.org The table below presents theoretical data on the excitation energies for this compound, demonstrating the influence of electron-electron repulsion on its electronic structure. arxiv.org
| Computational Method | Parameter (U') | Calculated Excitation Energy (eV) |
|---|---|---|
| pCCD/PPP | 1.0 | ~2.9 |
| pCCD/PPP | 1.5 | ~2.8 |
| pCCD/PPP | 2.0 | ~2.7 |
| pCCD/PPP | 2.5 | ~2.6 |
| pCCD/PPP | 3.0 | ~2.5 |
This table presents theoretical excitation energies for this compound as a function of the inter-site interaction parameter (U'), calculated using pCCD-optimized orbitals within the PPP model Hamiltonian. These calculations demonstrate a consistent trend where excitation energies decrease with increasing U'. Data sourced from a 2024 study on modeling large π-electron systems. arxiv.org
While the class of large, planar PAHs is of significant interest for organic field-effect transistors (OFETs), specific research detailing the fabrication and performance of this compound in FET devices is not prominent in the reviewed literature. The suitability of a material for FETs is heavily dependent on its charge carrier mobility and solid-state packing, which remain to be experimentally characterized for this specific compound.
The design of efficient organic materials is a key aspect of advancing organic solar cell technology. arxiv.org Theoretical studies of large π-conjugated systems like this compound are valuable in this context, as they help in the rational design of molecular building blocks for bulk heterojunction OSCs. arxiv.org However, there is a lack of specific reports on the integration and performance testing of this compound as a donor or acceptor material in OPV devices.
Charge carrier mobility is a critical parameter for the performance of organic semiconductors. It is determined by factors such as molecular structure, electronic coupling between adjacent molecules, and the degree of order in the solid state. Currently, there is no available experimental data specifically measuring the charge carrier mobility of this compound.
An ambipolar semiconductor can transport both positive (holes) and negative (electrons) charge carriers. This property is desirable for various electronic applications, including complementary logic circuits. The determination of whether a material is p-type, n-type, or ambipolar requires experimental characterization in a device configuration, such as a field-effect transistor. Such experimental data for this compound has not been reported in the available literature.
Optoelectronic Applications
The optoelectronic properties of this compound, such as its absorption and emission of light, are central to its potential use in optoelectronic devices. Theoretical investigations predict its electronic spectra, which are essential for understanding how the molecule interacts with light. arxiv.org
The potential of this compound in this area is underscored by its inclusion as a potential material in a patent for organic light-emitting diode (OLED) devices. google.com In the context of OLEDs, the material could function as a component in the emissive layer. google.com Furthermore, spectroscopic studies have identified an electronic transition for the this compound cation in water ice, which is noted as having a very low energy, a property relevant to its behavior in different environments. acs.org The combination of theoretical predictions of its electronic spectra and its identification as a candidate material for OLEDs highlights its promise for future optoelectronic applications. arxiv.orggoogle.com
Luminescent Organic Electronic Materials
Polycyclic aromatic hydrocarbons, particularly anthracene (B1667546) and its derivatives, are foundational components in the field of organic electronics. Anthracene itself is a well-known building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its high fluorescence, quantum yield, and stability. The incorporation of the anthracene moiety into the larger, rigid structure of this compound suggests its potential as a functional luminescent material. While specific applications of this compound in OLED devices are an emerging area of study, research into related anthracene-based materials has demonstrated their utility in producing efficient blue emissions in multilayered OLEDs. The extended π-conjugated skeleton of such compounds is crucial for their electronic properties and fluorescence.
Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optical data storage and image processing. These properties are rooted in the delocalization of π-electrons within the molecular framework, which causes polarization. Theoretical studies on the linear optical absorption spectrum of Anthra[2,a]coronene have been conducted using methodologies like the Pariser–Parr–Pople Model Based Configuration-Interaction (PPP-MRSDCI). While direct experimental data on the NLO properties of this compound are not extensively detailed, research on structurally related coronene (B32277) derivatives provides insight into the potential of this class of molecules. For instance, certain substituted tribenzo[a,d,g]coronene derivatives have been shown to exhibit a positive nonlinear optical response. The study of such properties in large PAHs like this compound is a key direction for discovering novel materials for modern NLO applications.
Two-Photon Absorption and Excited State Absorption
Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D optical storage and fluorescence microscopy. The investigation of TPA and subsequent excited-state absorption is critical for understanding the complete photophysical behavior of a molecule under high-intensity light. In related tribenzocoronene derivatives, the observed nonlinear optical response has been attributed to a combination of two-photon absorption and excited-state absorption processes. These processes involve the population of excited singlet and triplet states, which then absorb another photon. The chief role of TPA in the nanosecond regime is often to populate these excited states, which then dominate the nonlinear transmittance loss. This mechanism, observed in similar large π-conjugated systems, suggests that this compound could also possess interesting TPA and excited-state absorption characteristics, warranting further investigation.
Potential in Astronomical Spectroscopy and Interstellar Medium Studies
This compound (AntCor) is studied as a candidate molecule to help explain certain astronomical observations, particularly the broad infrared absorption bands seen in the interstellar medium (ISM). Laboratory studies focusing on its behavior in simulated cosmic environments are crucial for interpreting spectroscopic data from space.
Simulation of Interstellar Ices
To investigate the role of this compound in the cosmos, scientists simulate the conditions of interstellar ices in the laboratory. These experiments involve preparing amorphous ice samples by co-depositing this compound vapor and water (H₂O) onto an infrared-transparent, cryogenically cooled substrate, typically a Cesium Iodide (CsI) window. The window is maintained at a very low temperature (around 18 K) inside a high-vacuum chamber to mimic the cold, empty conditions of interstellar space. Fourier transform infrared (FTIR) spectroscopy is then used to collect the spectra of the AntCor-containing ice before and after it is exposed to radiation.
Photochemistry in Cosmic Water Ice
Laboratory simulations have demonstrated that this compound undergoes significant photochemical changes when embedded in water ice and irradiated with ultraviolet (UV) photons. This process is intended to replicate the effects of stellar radiation on icy dust grains in the ISM. The UV irradiation leads to the degradation of the neutral AntCor molecule and the formation of a variety of new molecules, known as photoproducts. Studies on other PAHs like coronene have similarly shown that UV irradiation in water ice leads to the formation of aromatic alcohols and ketones. The rate of degradation and the specific photoproducts that form are influenced by the concentration of AntCor within the water ice, with clustering of AntCor molecules having a significant effect.
Formation of Photoproducts (e.g., AntCor+)
The UV photolysis of this compound in simulated interstellar water ice results in the creation of several identifiable photoproducts. These products are identified through their unique spectral signatures in the infrared. The primary photoproducts include the this compound cation (AntCor+), protonated this compound, cationic alcohols, and ketones.
Interestingly, the efficiency of AntCor+ production is dependent on the concentration of the parent molecule in the ice. Near-infrared spectra of irradiated samples show that the production of the AntCor+ cation increases as the concentration of AntCor in the water ice decreases. These laboratory-generated spectra of photoproducts can then be compared to astronomical observations to estimate the potential contribution of processed this compound to the infrared absorption features observed in the interstellar medium.
Interactive Data Table: Photoproducts of this compound in Simulated Interstellar Ice
| Photoproduct Class | Specific Species Identified | Key Observation | Source |
| Cationic Species | This compound cation (AntCor+) | Production increases as AntCor concentration in ice decreases. | ,, |
| Protonated Species | Protonated this compound | Identified as a key photoproduct from UV irradiation. | ,, |
| Oxygenated Species | Cationic alcohols | Formed through reactions with the water ice matrix. | ,, |
| Oxygenated Species | Ketones | Formed through reactions with the water ice matrix. | ,, |
Coronene Derivatives as Solvent Polarity Probesrsc.org
The unique photophysical properties of coronene and its derivatives make them valuable candidates for advanced applications in materials science, particularly as fluorescent probes for determining solvent polarity. nih.gov The sensitivity of their fluorescence emission spectra to the surrounding microenvironment allows for the characterization of solvent properties based on changes in the vibronic fine structure of the emission bands. chem960.comunt.edu
The underlying principle of using these polycyclic aromatic hydrocarbons (PAHs) as solvent polarity probes lies in the phenomenon of solvatochromism, where the emission intensities of the molecule are dependent on the polarity of the solvent. nih.govrsc.org For several coronene derivatives, such as coronene (Co), benzo[a]coronene (BCo), and naphtho[2,3-a]coronene (B86209) (NCo), polarity scales have been established by calculating the ratio of the fluorescence intensities of the first and third vibronic bands (Band I/Band III). nih.govchem960.com
This compound, a unique PAH formed by the fusion of coronene and anthracene subunits, has also been identified as a promising solvent polarity probe molecule. optica.orgacs.org Research evaluating various coronene derivatives demonstrated that the fluorescence emission spectrum of this compound is systematically influenced by solvent polarity. optica.org Unlike other coronene derivatives, the probe behavior for this compound is characterized by the ratio of the emission intensities of the first and second bands (Band I/Band II). optica.org
Detailed research findings have shown that this I/II emission intensity ratio for this compound decreases consistently as the polarity of the solvent increases. optica.org This selective response makes it a sensitive indicator for characterizing the polarity of different chemical environments.
The table below presents the reported fluorescence emission intensity ratios for this compound in four solvents of varying polarity, illustrating its behavior as a solvent polarity probe.
| Solvent | Band I/Band II Emission Intensity Ratio |
|---|---|
| n-Hexadecane | 1.10 |
| Butyl acetate | 1.02 |
| Dichloromethane | 0.94 |
| Acetonitrile | 0.89 |
This systematic variation underscores the potential of this compound in materials science research for applications requiring precise measurements of local polarity. optica.org
Future Research Directions and Open Questions
Exploration of Photoinduced Excited-State Absorptions
The study of the excited-state dynamics in large PAHs is crucial for understanding their behavior in optoelectronic applications. While the excited-state dynamics of model systems like coronene (B32277) and circumcoronene (B1264081) have been investigated, showing ultrafast population transfer between singlet states on sub-20 fs timescales, the specific behavior of Anthra[2,3-a]coronene remains an open area of research. rsc.org Future studies employing techniques like nanosecond transient absorption spectroscopy could elucidate the mechanisms of nonlinear optical processes, such as two-photon absorption and excited-state absorption, which are critical for applications in optical limiting and photoswitching. ingentaconnect.com Time-resolved transient difference absorption experiments, which have been used on related compounds, could reveal the spectral evolution and lifetimes of excited states, providing a comprehensive picture of the photophysical processes at play. ingentaconnect.com
Further Functionalization to Enhance Performance
The functionalization of PAHs is a key strategy for tuning their optoelectronic properties and improving their processability. tandfonline.com For this compound, future research should focus on introducing a variety of functional groups to modulate its performance. One promising direction is the creation of donor-π-acceptor (D-π-A) systems by attaching electron-donating groups (like NMe₂) and electron-withdrawing groups (like COOH). ingentaconnect.comrsc.org This approach can significantly enhance the D-π-A character, leading to tunable HOMO-LUMO gaps and modified absorption spectra. rsc.orgrsc.org
Another avenue is the use of sulfoniumization, which has been shown to solubilize and functionalize a diverse range of PAHs in a single step. researchgate.net This could overcome the poor solubility that often limits the investigation and application of large PAHs like this compound. researchgate.net Furthermore, exploring late-stage functionalization using biocatalytic methods, such as enzymes from white-rot fungi, could offer environmentally benign routes to hydroxylated derivatives. tandfonline.com Bromo-functionalization is another established technique that could be applied to create precursors for cross-coupling reactions, enabling the synthesis of complex donor-acceptor materials with applications in deep-red to near-infrared delayed fluorescence emitters. chemistryviews.org
| Functionalization Strategy | Potential Enhancement | Relevant Functional Groups |
| Donor-Acceptor Systems | Tunable HOMO-LUMO gap, enhanced charge transfer | -NMe₂, -COOH |
| Sulfoniumization | Increased solubility, platform for further functionalization | Triethylene glycol ether-substituted diaryl sulfoxide |
| Biocatalytic Hydroxylation | Introduction of polar groups, environmentally friendly | -OH |
| Bromo-functionalization | Precursor for cross-coupling reactions | -Br |
Probing Vibronic Effects in Optical Properties
Vibronic coupling, the interaction between electronic and nuclear vibrational motion, plays a crucial role in shaping the optical spectra of molecules. researchgate.net For large and complex PAHs, these effects can be significant, leading to shifts in band positions and broadening of spectral features, which are signs of the anharmonicity of the potential energy surface. sciencedaily.com Future research should aim to unravel the intricate vibronic structure in the absorption and emission spectra of this compound.
This can be achieved through a combination of high-resolution experimental techniques and advanced theoretical calculations. nih.gov Theoretical approaches like second-order Vibrational Perturbation Theory (VPT2), which can account for anharmonicity and Fermi resonances, are essential for accurately predicting the complex vibrational spectra of PAHs. sci-hub.stacs.org Such studies are critical because harmonic DFT calculations have been shown to fail dramatically in predicting the high-resolution experimental absorption spectra of PAHs in certain regions. rsc.org By combining experimental data with these advanced computational models, a detailed assignment of the dominant vibrational modes contributing to the optical spectra of this compound can be achieved. nih.gov
Investigations into Optical and Chiroptical Properties
The non-planar, lower-symmetry structure of this compound suggests that it may possess interesting optical and chiroptical properties. The geometry, number of rings, planarity, and curvature of PAHs all influence their nonlinear optical (NLO) response. researcher.life Future investigations should explore these properties in this compound. The introduction of chirality, for instance by creating helical structures or incorporating non-benzenoid rings, can lead to materials that exhibit circularly polarized luminescence (CPL), a property with potential applications in chiral optoelectronics, sensing, and bioimaging. rsc.org
Recent advances in the synthesis of chiral nanographenes, including helicenes and structures with axial chirality, provide a roadmap for designing and studying chiral derivatives of this compound. columbia.educhemistryviews.orgacs.org The chiroptical response of such molecules, characterized by their absorption dissymmetry factor, can be significant and is a key area for future exploration. rsc.org
Benchmarking and Modeling for Larger PAHs and Graphene Structures
Large, structurally well-defined PAHs like this compound serve as excellent models for understanding the electronic and structural properties of graphene nanostructures. sciencedaily.comrsc.org They can be considered as molecular graphene or graphene nanoflakes. sciencedaily.com Theoretical and experimental studies on coronene have already demonstrated its utility as a model system for the dynamics of larger PAHs and graphene nanoflakes. rsc.orgresearchgate.net Future research should leverage this compound for benchmarking and refining computational models.
Density functional theory (DFT) is a powerful tool for studying the electronic properties and adsorption behavior of PAHs on graphene. mdpi.commdpi.com However, the accuracy of these calculations, especially for optical properties, depends heavily on the chosen functional. cam.ac.uk By comparing high-resolution experimental data for this compound with theoretical predictions, researchers can validate and improve computational methodologies, such as time-dependent DFT, for predicting the properties of even larger and more complex graphene-based materials. rsc.orgcam.ac.uk This is crucial for the computational design of novel 2D materials with tailored electronic and mechanical properties. acs.org
| Modeling Application | Key Properties to Benchmark | Relevant Computational Methods |
| Graphene Nanoflake Model | Electronic structure, excited-state dynamics | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) |
| Adsorption on 2D Materials | Adsorption energy, noncovalent interactions | Dispersion-corrected DFT, Improved Lennard-Jones (ILJ) potential |
| Optical Properties | Optical band gap, absorption/emission spectra | TD-DFT with benchmarked functionals (e.g., HSE06) |
Development of Novel Synthetic Strategies
While a synthetic route to this compound from this compound-9,16-dione exists, the development of more efficient, versatile, and scalable synthetic strategies remains a critical area for future research. chemicalbook.com The synthesis of large PAHs is often challenging due to their poor solubility and the harsh conditions required for some traditional methods. acs.org
A key reaction in the synthesis of nanographenes is the Scholl reaction, an intramolecular oxidative cyclodehydrogenation. rsc.orgnih.gov Future work could focus on optimizing Scholl-type reactions for the final graphitization step in the synthesis of this compound and its derivatives. chemistryviews.org Controlling the direction of the Scholl reaction through electronic effects of precursors has been shown to be a successful strategy for selectively producing different nanographene architectures. chemistryviews.org Additionally, exploring newer synthetic approaches that have been developed for PAHs, such as metal-catalyzed cross-coupling reactions and oxidative photocyclization under milder conditions, could provide alternative and more efficient pathways. ingentaconnect.com The development of novel synthetic methods, like the phenyl-addition/dehydrocyclization (PAC) pathway, also offers new possibilities for constructing complex aromatic structures. nih.gov
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Anthra[2,3-a]coronene?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions under controlled conditions (e.g., Scholl oxidation). Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure and purity. Symmetry analysis (e.g., point group determination via crystallographic data) is critical, as this compound exhibits low symmetry (e.g., or ), influencing its electronic properties .
Q. How can researchers determine the electronic properties of this compound experimentally?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry are standard for probing electronic transitions and redox behavior. Fluorescence emission studies under solvent-modulated conditions (e.g., polar vs. non-polar solvents) can reveal exciton dynamics and solvent-probe interactions, as seen in coronene derivatives .
Q. What are the key structural features influencing this compound’s reactivity?
- Methodological Answer : The fused aromatic system and edge-site functionalization dictate reactivity. Computational models (e.g., density-functional theory, DFT) paired with experimental data (e.g., bond-length analysis from X-ray diffraction) help identify reactive regions. For example, edge carbons exhibit higher electron density, making them susceptible to electrophilic substitution .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling electronic transitions . Discrepancies between experimental and theoretical spectra often arise from solvent effects or basis-set limitations. Validate models using solvent-polarizable continuum models (PCMs) and benchmark against high-resolution spectra .
Q. What strategies address non-covalent interaction ambiguities in this compound cocrystals?
- Methodological Answer : Mechanochemical synthesis (e.g., liquid-assisted grinding) followed by single-crystal X-ray diffraction can resolve halogen- or π-π interactions. For example, this compound’s planar structure facilitates ladder-like cocrystal motifs with iodine-based acceptors, where distances (3.36–3.58 Å) and bond angles (157°–173°) confirm directional bonding .
Q. How do symmetry reductions in this compound impact its optoelectronic applications?
- Methodological Answer : Lower symmetry (e.g., ) breaks degeneracy in frontier molecular orbitals, enhancing charge-carrier mobility. Use symmetry-adapted perturbation theory (SAPT) to quantify intermolecular forces in thin-film devices. Compare with higher-symmetry analogs (e.g., coronene, ) to isolate structure-property relationships .
Methodological Framework for Research Design
Q. How to design experiments reconciling this compound’s theoretical and empirical bandgap values?
- Stepwise Approach :
Computational Screening : Test multiple exchange-correlation functionals (e.g., B3LYP vs. PBE0) to identify deviations .
Experimental Calibration : Use angle-resolved photoemission spectroscopy (ARPES) for direct bandgap measurement.
Error Analysis : Quantify contributions from basis-set incompleteness and vibrational coupling .
Q. What multi-method approaches validate this compound’s photostability in device environments?
- Integrated Workflow :
- Accelerated Aging Tests : Expose samples to UV radiation while monitoring degradation via Raman spectroscopy.
- Computational Modeling : Apply time-dependent DFT (TD-DFT) to predict degradation pathways.
- Cross-Validation : Compare with experimental mass-loss data and quantum yield measurements .
Data Analysis and Interpretation Guidelines
Q. How to address outliers in this compound’s fluorescence quantum yield measurements?
- Resolution Strategy :
Q. What criteria prioritize synthetic routes for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
